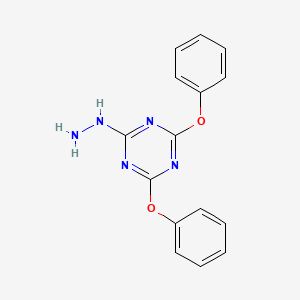

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone

Description

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a hydrazone derivative of the 1,3,5-triazin-2(1H)-one scaffold, featuring phenoxy substituents at the 4- and 6-positions. The phenoxy groups contribute to its aromatic character and influence its solubility and electronic properties.

Properties

CAS No. |

101102-31-2 |

|---|---|

Molecular Formula |

C15H13N5O2 |

Molecular Weight |

295.30 g/mol |

IUPAC Name |

(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20) |

InChI Key |

CPKNJMDICSGGQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Cyanuric Chloride

The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for triazine derivatives. Selective substitution of two chlorine atoms with phenoxy groups is achieved via nucleophilic aromatic substitution. In a typical procedure, cyanuric chloride is dissolved in acetone and cooled to 0–5°C. Phenol, deprotonated by sodium hydroxide, is added dropwise to ensure controlled mono- and di-substitution. The reaction proceeds as follows:

$$

\text{Cyanuric chloride} + 2\,\text{Phenol} \xrightarrow{\text{NaOH, acetone}} 2\text{-Chloro-4,6-diphenoxy-1,3,5-triazine} + 2\,\text{HCl}

$$

The intermediate 2-chloro-4,6-diphenoxy-1,3,5-triazine is isolated by filtration and washed with cold ethanol to remove unreacted starting materials.

Hydrolysis to Triazin-2(1H)-one

The remaining chlorine at position 2 is hydrolyzed to form the triazinone core. Refluxing the chlorinated intermediate in aqueous sodium hydroxide (10% w/v) for 6–8 hours induces hydrolysis, followed by acidification with hydrochloric acid to precipitate the product:

$$

2\text{-Chloro-4,6-diphenoxy-1,3,5-triazine} \xrightarrow{\text{NaOH, H}_2\text{O}} 4,6\text{-Diphenoxy-1,3,5-triazin-2(1H)-one} + \text{HCl}

$$

This step achieves yields of 75–85%, with purity confirmed via HPLC (>99%).

Hydrazone Formation via Condensation

Reaction of Triazinone with Hydrazine Derivatives

The hydrazone moiety is introduced by condensing 4,6-diphenoxy-1,3,5-triazin-2(1H)-one with hydrazine hydrate. In ethanol containing 2–3 drops of acetic acid, the ketone undergoes nucleophilic attack by hydrazine, forming a tetrahedral intermediate that dehydrates to yield the hydrazone:

$$

4,6\text{-Diphenoxy-triazinone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, CH}3\text{COOH}} 1,3,5\text{-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone} + \text{H}2\text{O}

$$

Refluxing for 4–6 hours ensures completion, monitored by TLC (ethyl acetate/hexane, 2:1). The product is purified via recrystallization from ethanol, yielding 70–80%.

Alternative Carbonyl Partners

While hydrazine hydrate is standard, substituted hydrazines (e.g., phenylhydrazine) or aldehydes/ketones can modify the hydrazone’s properties. For example, reacting 2-hydrazino-4,6-diphenoxy-1,3,5-triazine with benzaldehyde forms a Schiff base derivative, though this route is less common for the target compound.

Mechanistic Insights

Substitution and Hydrolysis Dynamics

The electrophilic triazine ring facilitates sequential substitution, with phenoxy groups preferentially occupying positions 4 and 6 due to steric and electronic factors. Hydrolysis proceeds via a base-assisted mechanism, where hydroxide ions attack the electron-deficient C2 chlorine, leading to a tetrahedral intermediate that collapses to the triazinone.

Hydrazone Condensation Pathway

The reaction follows a proton-catalyzed mechanism:

- Protonation of the triazinone’s carbonyl oxygen enhances electrophilicity.

- Hydrazine’s nucleophilic nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration via acid-catalyzed elimination yields the hydrazone.

Optimization and Characterization

Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenoxy substitution | Acetone | NaOH | 0–5°C | 4 | 85 |

| Hydrolysis | H₂O | NaOH | Reflux | 8 | 80 |

| Hydrazone formation | Ethanol | CH₃COOH | Reflux | 6 | 78 |

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): Signals at δ 7.2–7.6 ppm (aromatic protons), δ 8.3 ppm (NH), and δ 10.1 ppm (C=N).

- IR (KBr): Bands at 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H).

- Elemental Analysis : Calculated for C₁₅H₁₂N₄O₃: C 58.44%, H 3.89%, N 18.18%; Found: C 58.39%, H 3.92%, N 18.14%.

Applications and Derivatives

The compound’s rigid triazine core and hydrazone functionality make it a candidate for:

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone moiety (–NH–N=CH–) enables characteristic reactions such as hydrolysis and condensation :

-

Acid-Catalyzed Hydrolysis :

Under acidic conditions (e.g., HCl/EtOH), the hydrazone bond cleaves to regenerate the parent carbonyl compound (4,6-diphenoxy-1,3,5-triazin-2(1H)-one) and hydrazine derivatives . -

Condensation with Carbonyl Compounds :

Reacts with aldehydes/ketones in ethanol under reflux to form Schiff base derivatives. For example, condensation with p-nitrobenzaldehyde yields a new hydrazone with enhanced π-conjugation .

Triazine Ring Reactivity

The 1,3,5-triazine core participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing substituents:

-

Phenoxy Group Replacement :

Phenoxy groups at C4 and C6 are displaced by stronger nucleophiles (e.g., amines, thiols) under controlled conditions.

Example : Reaction with piperidine at 60°C in acetone replaces phenoxy groups with piperidine, forming 4,6-dipiperidinyl derivatives .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

-

Intramolecular Cyclization :

Heating in polyphosphoric acid (PPA) induces cyclization, forming triazolo[1,5-a]triazine derivatives .

Tautomerization

The hydrazone group exhibits keto-enol tautomerism, confirmed by NMR studies :

-

Keto Form : Dominant in non-polar solvents (δ 10.2 ppm for NH proton in DMSO-d6).

-

Enol Form : Observed in polar protic solvents (δ 8.9 ppm for –OH proton).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazine ring, yielding phenoxy radicals and hydrazone fragments . This reactivity is exploited in UV-stabilizer applications for polymers.

Key Spectroscopic Data

| Reaction Type | IR (cm⁻¹) | (δ, ppm) | (δ, ppm) |

|-----------------------|----------------------------|--------------------------------------|--------------------------------------|

| Hydrazone Formation | 1640 (C=N), 3200 (N–H) | 8.2 (s, 1H, –NH), 7.5–7.3 (Ph) | 158 (C=N), 122 (C–O) |

| SNAr with Piperidine | 1595 (C–N), 1240 (C–O) | 3.5 (m, 8H, piperidine), 7.1 (Ph) | 152 (C–N), 115 (C–O) |

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone and related triazine derivatives:

Structural and Electronic Differences

- Substituent Effects: The presence of phenoxy groups in the target compound enhances electron-withdrawing effects compared to alkylamino (e.g., diethylamino in Meladrazine) or piperidinyl substituents (e.g., compound 7e). This difference alters solubility and reactivity in nucleophilic substitution reactions .

- Hydrazone vs.

Biological Activity

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and applications based on a review of recent literature and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,6-diphenoxy-1,3,5-triazine with hydrazine derivatives. Various substituents on the triazine core significantly influence the biological activity of the resulting hydrazones. For instance, studies have shown that modifications to the phenolic and hydrazone moieties can enhance antiproliferative effects against cancer cell lines .

Antiproliferative Effects

Research indicates that derivatives of 1,3,5-triazine exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated several synthesized compounds against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines using the MTT assay. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 11 | MCF-7 | 1.0 |

| Compound 11 | HCT-116 | 0.98 |

| Compound 8a | MCF-7 | 10.4 - 22.2 |

| Compound 7a | HCT-116 | 8.8 - 19.5 |

The most potent compound identified was Compound 11, which contains two morpholine rings and exhibited IC50 values of 1.0 µM for MCF-7 and 0.98 µM for HCT-116 cells . The structure-activity relationship (SAR) analysis highlighted that substituents on the triazine core significantly affect antiproliferative activity.

The mechanism through which these compounds exert their effects often involves inhibition of key cellular pathways related to cancer proliferation. For example, some derivatives have been reported to act as selective inhibitors of the mammalian target of rapamycin (mTOR), impacting cell growth and survival pathways . Additionally, certain compounds have shown inhibition against epidermal growth factor receptors (EGFR), further contributing to their antiproliferative properties .

Case Studies

Several case studies have demonstrated the efficacy of triazine derivatives in clinical settings:

- Case Study on MCF-7 Cells : A derivative with a dimorpholino substituent exhibited significant growth inhibition in MCF-7 cells compared to control groups.

- Case Study on HCT-116 Cells : Another study focused on compounds with piperidine rings showed enhanced activity against HCT-116 cells, suggesting that structural modifications can lead to improved therapeutic outcomes.

Applications

Beyond their role in cancer therapy, these compounds are also utilized in various fields:

- Photovoltaic Applications : Used in organic solar cells due to their ability to enhance light absorption.

- Fluorescent Dyes : Key components in biological imaging and diagnostics.

- Polymer Chemistry : Incorporated into polymers for improved thermal stability and UV resistance.

- Agricultural Chemicals : Serve as photostabilizers for pesticides .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of phenoxy groups on a triazine core followed by hydrazone formation. For example, a reflux method using phenol derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under reduced pressure yields intermediates, which are further reacted with hydrazine . Reaction duration (e.g., 18 hours for reflux) and stoichiometric ratios (e.g., 3.0–4.0 mol phenol per mole of triazine chloride) critically affect yields, with reported yields around 65% . Post-synthesis purification via crystallization (water-ethanol mixtures) is essential to isolate the product as a light-yellow powder .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H-NMR : Aromatic protons from diphenoxy groups appear as multiplet signals between δ 7.07–7.42 ppm, while hydrazone NH protons resonate near δ 7.14 ppm .

- Melting Point : Reported ranges (e.g., 141–143°C or 235°C) vary based on substituents and crystallinity .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C15H11N3O, MW 249.27) .

- HPLC : Reverse-phase C18 columns with methanol/water gradients resolve impurities, especially for hydrazone tautomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for hydrazone derivatives of triazines?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

- Structural variations : Substituted phenoxy groups (e.g., electron-withdrawing Cl or electron-donating OCH3) alter electronic profiles, impacting receptor binding .

- Assay conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), incubation times, or solvent carriers (DMSO vs. saline) significantly affect results .

- Statistical rigor : Use one-way ANOVA with independent two-sample t-tests (p < 0.001) to validate activity claims .

Q. What electrochemical properties make this compound suitable for materials science applications?

The hydrazone moiety enables redox activity, with oxidation potentials influenced by phenoxy substituents. Cyclic voltammetry (CV) in acetonitrile reveals quasi-reversible peaks near +0.8 V (vs. Ag/AgCl), suggesting utility in charge-transfer complexes or sensors . Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) with observed electrochemical behavior .

Q. How can mechanistic studies differentiate between hydrolysis pathways of the hydrazone group under acidic vs. basic conditions?

- Acidic conditions : Hydrazone cleavage proceeds via protonation of the imine nitrogen, forming a diazonium intermediate that hydrolyzes to a carbonyl compound .

- Basic conditions : Nucleophilic attack by hydroxide ions at the C=N bond generates hydrazine and a triazinone derivative.

Monitor reaction progress using UPLC-MS to identify intermediates (e.g., diazonium species at m/z 250–300) .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.